molecular formula C13H14O2 B14358250 2-(2-Methylbenzoyl)cyclopentan-1-one CAS No. 91909-44-3

2-(2-Methylbenzoyl)cyclopentan-1-one

Cat. No.: B14358250
CAS No.: 91909-44-3
M. Wt: 202.25 g/mol
InChI Key: SHEQSXGBPVSXFV-UHFFFAOYSA-N
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Description

2-(2-Methylbenzoyl)cyclopentan-1-one is an organic compound with the molecular formula C13H14O2 It is a derivative of cyclopentanone, where a 2-methylbenzoyl group is attached to the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbenzoyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentanone with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbenzoyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or cyclopentanone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-(2-Methylbenzoyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Methylbenzoyl)cyclopentan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound, which lacks the 2-methylbenzoyl group.

    2-Methylcyclopentanone: A similar compound with a methyl group attached to the cyclopentanone ring.

    Benzoylcyclopentanone: A compound with a benzoyl group attached to the cyclopentanone ring.

Uniqueness

2-(2-Methylbenzoyl)cyclopentan-1-one is unique due to the presence of both the 2-methylbenzoyl group and the cyclopentanone ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

91909-44-3

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2-methylbenzoyl)cyclopentan-1-one

InChI

InChI=1S/C13H14O2/c1-9-5-2-3-6-10(9)13(15)11-7-4-8-12(11)14/h2-3,5-6,11H,4,7-8H2,1H3

InChI Key

SHEQSXGBPVSXFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCCC2=O

Origin of Product

United States

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